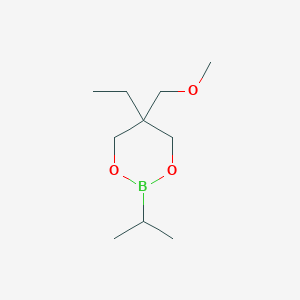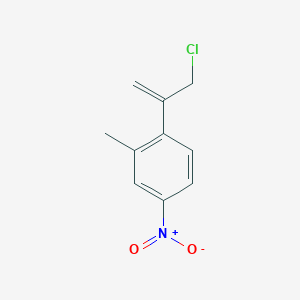
1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene is an organic compound with a molecular formula of C10H10ClNO2 This compound is characterized by the presence of a benzene ring substituted with a 3-chloroprop-1-en-2-yl group, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-nitrobenzene and 3-chloropropene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used for reduction reactions.
Substitution Reagents: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction typically yields amines.
Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with a focus on its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic processes.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene
- 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
- 1-(3-Chloroprop-1-en-2-yl)-2,4-dimethylbenzene
Uniqueness
1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
89729-86-2 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
1-(3-chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C10H10ClNO2/c1-7-5-9(12(13)14)3-4-10(7)8(2)6-11/h3-5H,2,6H2,1H3 |
Clave InChI |
YHHMJQLFLTWVSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)
![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
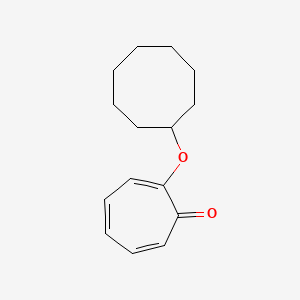
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
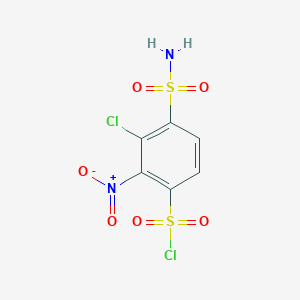
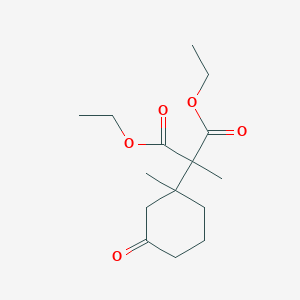

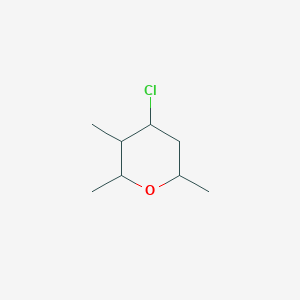
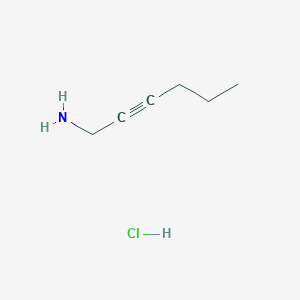

![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
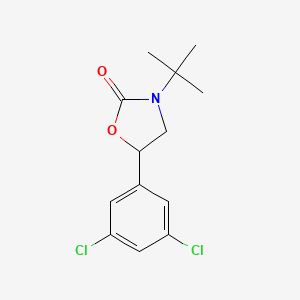
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
